2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Description
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a fluorinated secondary alcohol featuring a 4-methylthiazole moiety. The trifluoromethyl (CF₃) group confers strong electron-withdrawing properties, enhancing stability and influencing reactivity. This compound is structurally characterized by a thiazole ring substituted at the 2-position with an ethan-1-ol chain bearing three fluorine atoms. It is primarily utilized in pharmaceutical and materials science research, particularly in the synthesis of fluorophores and bioactive molecules .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGULJTUXTIWLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923215-80-9 | |
| Record name | 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-1,3-thiazole.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to form the ethan-1-ol moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the thiazole ring, enables the compound to modulate specific biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
a. Trifluoroethanol Derivatives with Aromatic Substitutions
- 1-(4-Bromophenyl)-2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-ol (3d) Structure: Replaces the thiazole ring with a 5-methoxyindole group. Properties: Higher molecular weight (356.07 g/mol) and melting point (172–173°C) compared to the target compound. Synthesis: Prepared via aqueous-phase reaction using K₂CO₃ and n-Bu₄PBr, similar to methods applicable for the target compound .
- 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol (3h)
b. Thiazole-Based Analogues
- 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol
- Structure : Extends the carbon chain (propan-1-ol vs. ethan-1-ol) and introduces a para-trifluoromethylphenyl group on the thiazole.
- Molecular Weight : 287.3 g/mol, higher due to the elongated chain and additional substituent.
- Applications : Likely exhibits altered lipophilicity, affecting membrane permeability in biological systems .
- 2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
Functional Group Variations
- 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic Acid Structure: Replaces the trifluoroethanol group with a difluoroacetic acid moiety. Properties: Increased acidity (pKa ~1–2) due to the carboxylic acid group, contrasting with the neutral alcohol in the target compound. This enhances solubility in polar solvents .
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol Structure: Substitutes thiazole with a pyrrole ring.
Physicochemical and Spectral Comparisons
- Key Spectral Differences: The target compound’s thiazole protons resonate upfield (~7.5–8.5 ppm) compared to indole protons in 3d (~6.8–7.5 ppm) due to reduced electron density . IR spectra for trifluoroethanol derivatives typically show O–H stretches at ~3200–3400 cm⁻¹ and C–F vibrations at ~1100–1250 cm⁻¹ .
Biological Activity
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₆F₃NOS
- Molecular Weight : 195.17 g/mol
- SMILES : CC1=CSC(=N1)C(C(F)(F)F)O
- InChIKey : SGULJTUXTIWLEU-UHFFFAOYSA-N
The compound features a trifluoromethyl group attached to a thiazole ring, which is known for conferring various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole moieties. For example:
- In vitro studies have shown that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anti-inflammatory Properties
Thiazole compounds have been documented for their anti-inflammatory effects. In one study:
- A derivative demonstrated an inhibition rate of 93.80% in edema models compared to the standard drug diclofenac sodium (90.21%) at a concentration of 1 mM .
The biological activity of this compound is believed to be mediated through:
- Inhibition of Cyclooxygenase (COX) Enzymes : Compounds with similar structures have shown selective inhibition of COX enzymes, which play a critical role in the inflammatory process.
- Modulation of Cytokine Production : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-α.
Data Table: Biological Activity Summary
Study on Thiazole Derivatives
A recent review focused on the synthesis and biological evaluation of thiazole derivatives, including those similar to this compound. The compounds exhibited notable anti-inflammatory and analgesic properties in various in vivo models .
Clinical Implications
The potential use of this compound in treating inflammatory diseases is promising based on its ability to inhibit key inflammatory pathways and its favorable safety profile observed in preliminary studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
